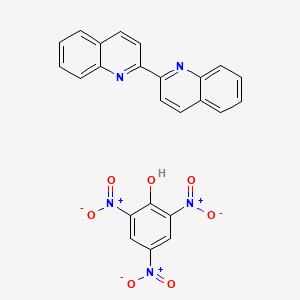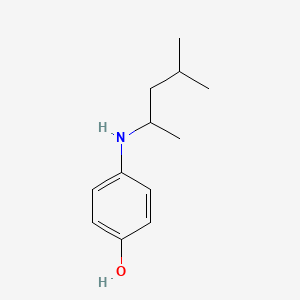
4-(4-Methylpentan-2-ylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methylpentan-2-ylamino)phenol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.285 g/mol . This compound is characterized by the presence of a phenol group substituted with a 4-(4-methylpentan-2-ylamino) group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-(4-Methylpentan-2-ylamino)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-chloro-1-methylbenzene with hydroxide ion to produce 4-methylbenzenols . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-(4-Methylpentan-2-ylamino)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the ortho and para positions relative to the hydroxyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine.
Aplicaciones Científicas De Investigación
4-(4-Methylpentan-2-ylamino)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(4-Methylpentan-2-ylamino)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparación Con Compuestos Similares
4-(4-Methylpentan-2-ylamino)phenol can be compared with other phenolic compounds, such as:
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
4-Hexylresorcinol: A phenol derivative with a hexyl group, known for its antiseptic properties.
4-Methyl-2-pentanol: An alcohol with a similar alkyl chain but different functional group. These compounds share some chemical properties but differ in their specific applications and biological activities.
Propiedades
Número CAS |
63877-47-4 |
|---|---|
Fórmula molecular |
C12H19NO |
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-(4-methylpentan-2-ylamino)phenol |
InChI |
InChI=1S/C12H19NO/c1-9(2)8-10(3)13-11-4-6-12(14)7-5-11/h4-7,9-10,13-14H,8H2,1-3H3 |
Clave InChI |
NZUWJMQBHGQBHT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



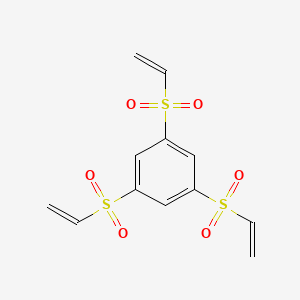
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1,3,5-trimethylbenzene](/img/structure/B14507888.png)

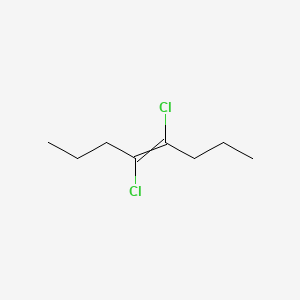
![(2S)-2-Amino-4-oxo-4-({4-[(E)-phenyldiazenyl]phenyl}methoxy)butanoate](/img/structure/B14507917.png)

![Dimethyl chloro[chloro(phenyl)methyl]propanedioate](/img/structure/B14507928.png)
![Trimethyl[2-phenyl-1-(phenylsulfanyl)ethenyl]stannane](/img/structure/B14507934.png)
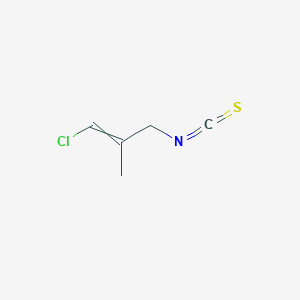
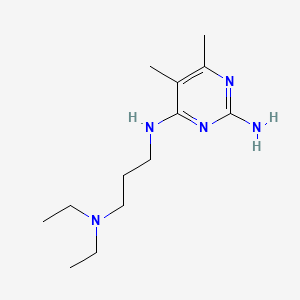
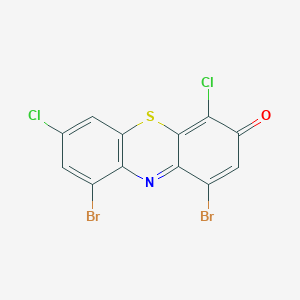
![4-Methyl-2-[(prop-2-yn-1-yl)oxy]pentanenitrile](/img/structure/B14507959.png)
